molecular formula C13H18BNO3 B1145857 3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1357397-21-7

3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B1145857
CAS No.: 1357397-21-7
M. Wt: 247.09792
InChI Key:
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Description

3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features both an amino group and a boronic ester group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of 3-amino-5-bromobenzaldehyde with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

    Reduction: 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

    Substitution: Various amides or sulfonamides depending on the substituent introduced.

Scientific Research Applications

3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde largely depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a biaryl compound. The amino group can act as a nucleophile in various substitution reactions, forming new bonds with electrophilic centers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the presence of both an amino group and a boronic ester group on the same benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1357397-21-7

Molecular Formula

C13H18BNO3

Molecular Weight

247.09792

Synonyms

3-aMino-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Origin of Product

United States

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